molecular formula C13H13FN2O2 B15066507 Ethyl 4-amino-5-fluoro-2-methylquinoline-3-carboxylate

Ethyl 4-amino-5-fluoro-2-methylquinoline-3-carboxylate

Cat. No.: B15066507
M. Wt: 248.25 g/mol
InChI Key: IUZLUPKKYDAWNH-UHFFFAOYSA-N
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Description

Ethyl 4-amino-5-fluoro-2-methylquinoline-3-carboxylate (CAS 370104-17-9) is a high-value fluorinated quinoline derivative of significant interest in medicinal chemistry and pharmaceutical research . With a molecular formula of C13H13FN2O2 and a molecular weight of 248.253 g/mol, this compound serves as a versatile synthetic intermediate and a crucial scaffold for the development of novel bioactive molecules . Its structure, which features a 4-amino group and a 5-fluoro substituent on the quinoline core, makes it a key precursor in the synthesis of more complex analogs, such as (4-Amino-5-fluoro-2-methylquinolin-3-yl)methanol . Researchers utilize this compound to explore structure-activity relationships (SAR), particularly in programs targeting kinase inhibition and other therapeutic pathways. The presence of the fluorine atom is often leveraged to modulate the compound's electronic properties, metabolic stability, and membrane permeability. The physical properties of this compound include a predicted density of 1.3±0.1 g/cm³ and a high boiling point of 365.9±37.0 °C at 760 mmHg, which are important considerations for handling and processing in a laboratory setting . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H13FN2O2

Molecular Weight

248.25 g/mol

IUPAC Name

ethyl 4-amino-5-fluoro-2-methylquinoline-3-carboxylate

InChI

InChI=1S/C13H13FN2O2/c1-3-18-13(17)10-7(2)16-9-6-4-5-8(14)11(9)12(10)15/h4-6H,3H2,1-2H3,(H2,15,16)

InChI Key

IUZLUPKKYDAWNH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C=CC=C(C2=C1N)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-5-fluoro-2-methylquinoline-3-carboxylate typically involves the condensation of appropriate starting materials followed by cyclization and functional group modifications. One common method involves the reaction of 4-amino-5-fluoro-2-methylquinoline with ethyl chloroformate under basic conditions to yield the desired ester . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-5-fluoro-2-methylquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-amino-5-fluoro-2-methylquinoline-3-carboxylate is a quinoline derivative featuring a quinoline ring substituted with an amino group, a fluoro group, and an ethyl ester. It has a molecular formula of C14H13FN2O2C_{14}H_{13}FN_2O_2 and a molecular weight of approximately 248.25 g/mol. This compound has gained attention for its potential biological activities and applications in medicinal chemistry.

Potential Applications

This compound and similar compounds exhibit biological activities, particularly in pharmacology. Studies suggest that these compounds may have antimicrobial, anti-inflammatory, and anticancer properties. The presence of amino and fluoro substituents can enhance biological activities by improving binding affinity to biological targets. Its potential applications include:

  • Pharmaceutical Development Due to its biological activity, it serves as a building block in synthesizing more complex pharmaceutical compounds.
  • Interaction studies focus on its binding affinity to biological targets like enzymes and receptors. Preliminary data suggest that this compound may interact effectively with certain proteins involved in disease pathways, which could lead to therapeutic applications.

Mechanism of Action

The mechanism of action of ethyl 4-amino-5-fluoro-2-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Substituent Analysis and Functional Group Impact

The substituent pattern of Ethyl 4-amino-5-fluoro-2-methylquinoline-3-carboxylate distinguishes it from other quinoline-3-carboxylates. Below is a comparative analysis with key analogs:

Compound Name Substituents (Positions) Key Functional Features
This compound 4-NH₂, 5-F, 2-CH₃, 3-COOEt Enhanced H-bonding (NH₂), lipophilicity (F, CH₃), and metabolic stability (F)
Ethyl 6-chloro-2-oxo-4-phenylquinoline-3-carboxylate 6-Cl, 2-O, 4-C₆H₅, 3-COOEt Electron-withdrawing Cl and O alter reactivity; phenyl group increases steric bulk
Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate 4-OH, 8-OCF₃, 3-COOEt Polar OH group improves solubility; trifluoromethoxy enhances electronegativity
Ethyl 2-methyl-4-phenylquinoline-3-carboxylate 2-CH₃, 4-C₆H₅, 3-COOEt Phenyl group introduces π-π stacking potential; methyl aids in hydrophobic interactions

Key Observations :

  • Fluorine vs. Chlorine/Trifluoromethoxy : The 5-fluoro substituent in the target compound offers a balance between electronegativity and steric minimalism, unlike bulkier groups like trifluoromethoxy or chlorine, which may hinder binding in sterically constrained active sites .
  • Amino vs.

Insights :

  • The reduction step in (e.g., nitro to amino group) aligns with the likely synthesis of the 4-amino substituent in the target compound, though specific conditions require optimization.

Biological Activity

Ethyl 4-amino-5-fluoro-2-methylquinoline-3-carboxylate is a compound belonging to the quinoline family, notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a quinoline ring system with the following characteristics:

  • Molecular Formula : C13_{13}H12_{12}F1_{1}N1_{1}O2_{2}
  • Molecular Weight : Approximately 248.25 g/mol
  • Functional Groups : Amino group, fluoro group, and ethyl ester

The presence of these functional groups is crucial for its biological activity, as they enhance binding affinity to various biological targets.

Antimicrobial Properties

Studies have indicated that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The fluorine substitution at the 5-position is believed to enhance lipophilicity, improving cell membrane permeability and bioactivity .

Anticancer Activity

The compound also displays promising anticancer properties. Research indicates that similar quinoline derivatives exhibit cytotoxicity against cancer cell lines. For example, compounds with structural similarities have been evaluated for their antiproliferative effects against several cancer types, including lung and liver cancers. This compound's mechanism involves the inhibition of specific enzymes critical for cancer cell metabolism .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to interact with enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Binding Affinity : Spectroscopic studies reveal effective binding to proteins and nucleic acids, which is crucial for its antimicrobial and anticancer effects.
  • Altered Pharmacokinetics : The introduction of fluorine enhances solubility and reactivity, impacting the pharmacokinetic profile of the compound .

Case Studies and Research Findings

Several studies have investigated the biological activity of quinoline derivatives similar to this compound:

StudyFindings
Sharada et al. Reported enhanced antimicrobial activity in quinoline derivatives with fluorinated substituents.
ResearchGate Study Highlighted significant cytotoxicity against various cancer cell lines for related compounds.
PubMed Study Evaluated in vitro antibacterial activity showing promising results against resistant strains.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-amino-5-fluoro-2-methylquinoline-3-carboxylate, and how are intermediates purified?

  • Methodological Answer : A common approach involves multi-step condensation and cyclization reactions. For example, quinoline derivatives are synthesized by heating substituted anilines with diethyl malonate in the presence of a catalyst (e.g., piperidine) at ~453 K. Purification typically employs silica-gel column chromatography with petroleum ether/ethyl acetate gradients, followed by recrystallization from ethyl acetate to obtain single crystals . Monitoring via TLC ensures reaction completion.

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodological Answer :

  • NMR/IR/MS : Confirm functional groups (e.g., ester, amino) and molecular weight. For example, amino protons are identified via free refinement in difference Fourier maps .
  • X-ray crystallography : SHELX software (SHELXL/SHELXS) is widely used for small-molecule refinement. Hydrogen atoms are placed in calculated positions (riding model), while heavy atoms are refined with anisotropic displacement parameters .

Q. How is the stability of this compound assessed under varying experimental conditions?

  • Methodological Answer : Stability studies focus on thermal and hydrolytic degradation. Techniques include:

  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures.
  • pH-dependent solubility tests : Assess hydrolytic stability of the ester group in aqueous buffers.
  • Light exposure tests : Monitor photodegradation using UV-Vis spectroscopy.

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity during synthesis?

  • Methodological Answer : Substituent positioning (e.g., fluorine at C5 vs. C6) is sensitive to reaction temperature and catalyst choice. For example, elevated temperatures (450–470 K) favor cyclization at the 3-carboxylate position, while lower temperatures may yield by-products like tricyclic derivatives (e.g., thiazeto-quinolines). Solvent polarity also impacts regioselectivity .

Q. What challenges arise in crystallographic refinement of halogenated quinoline derivatives?

  • Methodological Answer :

  • Disorder modeling : Fluorine and methyl groups often exhibit positional disorder, requiring split-site refinement.
  • Twinned data : High-resolution datasets may still require SHELXL’s TWIN/BASF commands for accurate refinement .
  • Hydrogen bonding networks : Amino and ester groups form intermolecular interactions that stabilize crystal packing but complicate electron density maps .

Q. How is computational modeling used to predict biological activity?

  • Methodological Answer :

  • Docking studies : Target bacterial DNA gyrase (for antimicrobial activity) using AutoDock Vina. The 4-amino and 5-fluoro groups show high affinity for the ATP-binding pocket .
  • QSAR models : Correlate substituent electronegativity (e.g., fluorine) with antibacterial potency against S. aureus and E. coli .

Q. What contradictions exist in reported synthetic yields or by-product profiles?

  • Methodological Answer : Discrepancies arise from:

  • Catalyst variability : Piperidine vs. DBU can alter reaction kinetics, leading to divergent by-products (e.g., pyrido-quinoxalines vs. thiazeto-quinolines) .
  • Purification methods : Column chromatography vs. recrystallization may isolate different regioisomers. For example, Ethyl 7-chloro-6-fluoro-1-methyl-4-oxo derivatives are isolated only via gradient elution .

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